Piperazine Versus Piperidine Core: Predicted Hydrogen-Bond Acceptor Count and Conformational Impact on dCTPase Binding Pocket Complementarity
The target compound contains a piperazine ring (two nitrogen atoms) that provides an additional hydrogen-bond acceptor site compared to the piperidine analog 3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine (CAS 1105213-31-7), which has only one ring nitrogen [1]. In the co-crystal structures of piperazin-1-ylpyridazine dCTPase inhibitors, the distal piperazine nitrogen engages in a conserved water-mediated hydrogen bond with the enzyme backbone, a contact that is geometrically inaccessible to piperidine-based analogs [2]. The predicted hydrogen-bond acceptor count for the target compound is 6 versus 5 for the piperidine analog. This difference is non-trivial: in the published dCTPase inhibitor series, replacement of piperazine with piperidine resulted in a >10-fold loss of inhibitory potency [2]. The target compound's piperazine ring also adopts a chair conformation with the benzyl group in an equatorial orientation (dihedral angle between aromatic rings approximately 13.9°), optimizing π-stacking with Phe149 in the dCTPase active site, whereas the piperidine ring lacks the conformational flexibility to achieve this geometry [3].
| Evidence Dimension | Hydrogen-bond acceptor count and conformational fit in dCTPase active site |
|---|---|
| Target Compound Data | 6 H-bond acceptors (piperazine core); predicted chair conformation with equatorial benzyl group (dihedral angle ~13.9° between aromatic rings) |
| Comparator Or Baseline | 5 H-bond acceptors for 3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine (CAS 1105213-31-7, piperidine analog); >10-fold potency loss upon piperazine→piperidine replacement in published series |
| Quantified Difference | 1 additional H-bond acceptor; piperidine replacement leads to >10-fold potency reduction in class-level SAR studies [2] |
| Conditions | dCTPase biochemical inhibition assay using recombinant human full-length dCTPase 1 expressed in E. coli BL21(DE3)pLysS; dCTP substrate; 1 h incubation (HTS-adapted Malachite Green assay). Conformational analysis from small-molecule X-ray crystallography of related benzylpiperazine derivatives. |
Why This Matters
The extra hydrogen-bond acceptor and favorable conformational preference of the piperazine ring are essential for achieving nanomolar dCTPase inhibitory potency; piperidine-based analogs are predicted to be significantly less potent and should not be considered functionally interchangeable for assay development or SAR studies.
- [1] Kuujia. CAS 1105213-31-7: 3-(4-Benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine. Chemical and physical properties database, 2025. View Source
- [2] Llona-Minguez S, Höglund A, Ghassemian A, Desroses M, Calderón-Montaño JM, Burgos Morón E, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. Table 1 SAR data demonstrating >10-fold IC50 shift upon piperazine modification. View Source
- [3] Semantic Scholar. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. X-ray crystallographic data: piperazine chair conformation, dihedral angle 13.91(7)°. View Source
